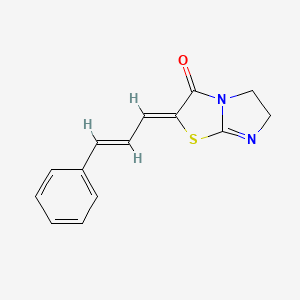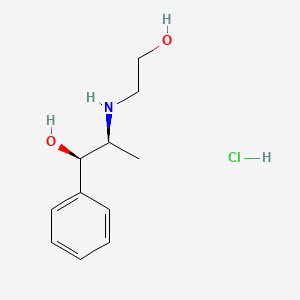
(R*,S*)-(-)-alpha-(1-((2-Hydroxyethyl)amino)ethyl)benzyl alcohol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R*,S*)-(-)-alpha-(1-((2-Hydroxyethyl)amino)ethyl)benzyl alcohol hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a benzyl alcohol moiety and a hydroxyethylamino group. Its chiral nature allows it to exist in different enantiomeric forms, making it a subject of interest in stereochemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R*,S*)-(-)-alpha-(1-((2-Hydroxyethyl)amino)ethyl)benzyl alcohol hydrochloride typically involves the reaction of benzyl alcohol with an appropriate amine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and high efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the compound in its pure form.
化学反応の分析
Types of Reactions
(R*,S*)-(-)-alpha-(1-((2-Hydroxyethyl)amino)ethyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The hydroxyethylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the alcohol group may yield benzaldehyde or benzoic acid, while reduction may produce different amines or alcohols.
科学的研究の応用
(R*,S*)-(-)-alpha-(1-((2-Hydroxyethyl)amino)ethyl)benzyl alcohol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of various chemicals and materials.
作用機序
The mechanism of action of (R*,S*)-(-)-alpha-(1-((2-Hydroxyethyl)amino)ethyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other chiral benzyl alcohol derivatives and hydroxyethylamino compounds. Examples include:
- (R*,S*)-alpha-(1-((2-Hydroxyethyl)amino)ethyl)phenylmethanol
- (R*,S*)-alpha-(1-((2-Hydroxyethyl)amino)ethyl)benzylamine
Uniqueness
(R*,S*)-(-)-alpha-(1-((2-Hydroxyethyl)amino)ethyl)benzyl alcohol hydrochloride is unique due to its specific chiral configuration and the presence of both a benzyl alcohol and a hydroxyethylamino group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
93963-28-1 |
|---|---|
分子式 |
C11H18ClNO2 |
分子量 |
231.72 g/mol |
IUPAC名 |
(1R,2S)-2-(2-hydroxyethylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-9(12-7-8-13)11(14)10-5-3-2-4-6-10;/h2-6,9,11-14H,7-8H2,1H3;1H/t9-,11-;/m0./s1 |
InChIキー |
YGIPNGHJLVOBQO-ROLPUNSJSA-N |
異性体SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCO.Cl |
正規SMILES |
CC(C(C1=CC=CC=C1)O)NCCO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromoethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12684898.png)


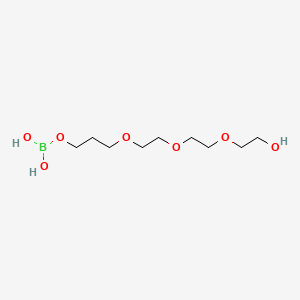
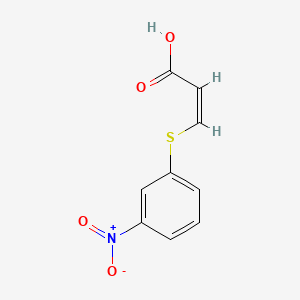
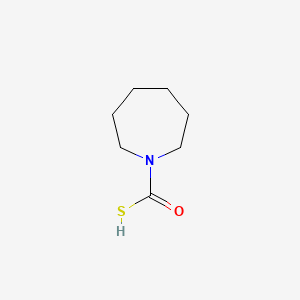

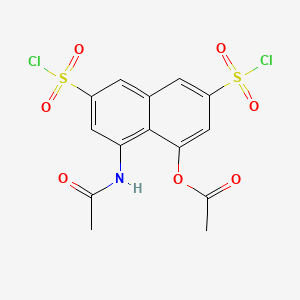
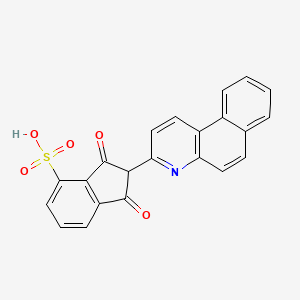
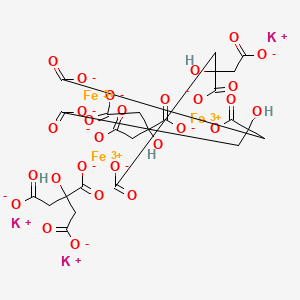
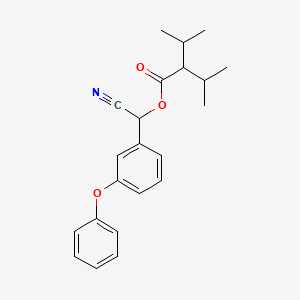
![Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride](/img/structure/B12685003.png)
